ESI Ionization Enhancement of 400- to 2000-Fold Over Carboxyamidomethyl-Modified Counterparts
In the ALiPHAT (Augmented Limits of Detection for Peptides with Hydrophobic Alkyl Tags) strategy, the structurally analogous compound 2-iodo-N-(4-phenylbutyl)-acetamide — which differs from N-(4-butylphenyl)-2-iodoacetamide only in the attachment orientation of the butyl/phenyl moieties — was evaluated for ESI response enhancement. When peptides Ac-ALCDDPRVDRWY CQFVEG-NH2 and CYFQNCPRG-NH2 were derivatized with this hydrophobic iodoacetamide tag, their ESI ionization efficiency improved over 400-fold and 2000-fold, respectively, relative to their carboxyamidomethyl-modified counterparts [1]. The study further noted that increasing aliphatic chain length increased mass spectral signal intensity, though enhancement was peptide sequence dependent [1].
| Evidence Dimension | ESI ionization efficiency (mass spectral signal intensity) |
|---|---|
| Target Compound Data | 2-iodo-N-(4-phenylbutyl)-acetamide: >400-fold (peptide 1) and >2000-fold (peptide 2) improvement |
| Comparator Or Baseline | Carboxyamidomethyl (CAM)-modified counterparts (iodoacetamide-alkylated control) |
| Quantified Difference | ≥400× and ≥2000× increase in ESI response |
| Conditions | Peptides Ac-ALCDDPRVDRWY CQFVEG-NH2 and CYFQNCPRG-NH2; electrospray ionization mass spectrometry |
Why This Matters
This quantifiable enhancement in ionization efficiency directly translates to lower detection limits for cysteine-containing peptides, a critical performance metric for researchers selecting alkylation reagents in low-abundance protein analysis workflows.
- [1] Williams DK Jr, Meadows CW, Bori ID, Hawkridge AM, Comins DL, Muddiman DC. Synthesis, Characterization, and Application of Iodoacetamide Derivatives Utilized for the ALiPHAT Strategy. J Am Chem Soc. 2008;130(7):2122-2123. doi:10.1021/ja076849y View Source
